

# Technical Guide: Spectroscopic Profiling of 2-(Dimethylamino)ethanethioamide

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## Compound of Interest

Compound Name: 2-(Dimethylamino)ethanethioamide  
CAS No.: 27507-28-4  
Cat. No.: B1598445

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-Aminothioamides

## Compound Identity & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

Before interpreting spectra, one must understand the structural dynamics. 2-(Dimethylamino)ethanethioamide contains two distinct functionalities: a tertiary amine and a primary thioamide.

- IUPAC Name: 2-(Dimethylamino)ethanethioamide[1][2][3][4]
- Common Synonyms: N,N-Dimethyl-2-amino-thioacetamide; Nizatidine Impurity H[5]
- CAS Number: 27507-28-4 (Free Base); 27366-72-9 (HCl Salt)
- Molecular Formula:  
[1][6][3][7]
- Exact Mass: 118.0565 Da

## Structural Dynamics (Critical for NMR)

The thioamide group exhibits significant double-bond character across the bond due to resonance. This creates a rotational barrier ( ), often rendering the two protons on the primary amide nitrogen non-equivalent (magnetic anisotropy) in NMR timescales at room temperature.

## Mass Spectrometry (MS) Profiling

Mass spectrometry provides the primary confirmation of molecular weight and structural connectivity. The presence of sulfur is chemically distinct due to the isotope contribution.

## Ionization & Detection Characteristics

- Method: ESI(+) (Electrospray Ionization, Positive Mode) or EI (Electron Impact, 70 eV).
- Molecular Ion ( or ):
  - ESI (+): Observed at  $m/z$  119.1.
  - Isotope Pattern: The isotope (4.2% natural abundance) creates a diagnostic peak at  $m/z$  121.1 with approximately ~4-5% intensity relative to the base peak, confirming the presence of one sulfur atom.

## Fragmentation Pathway (MS/MS)

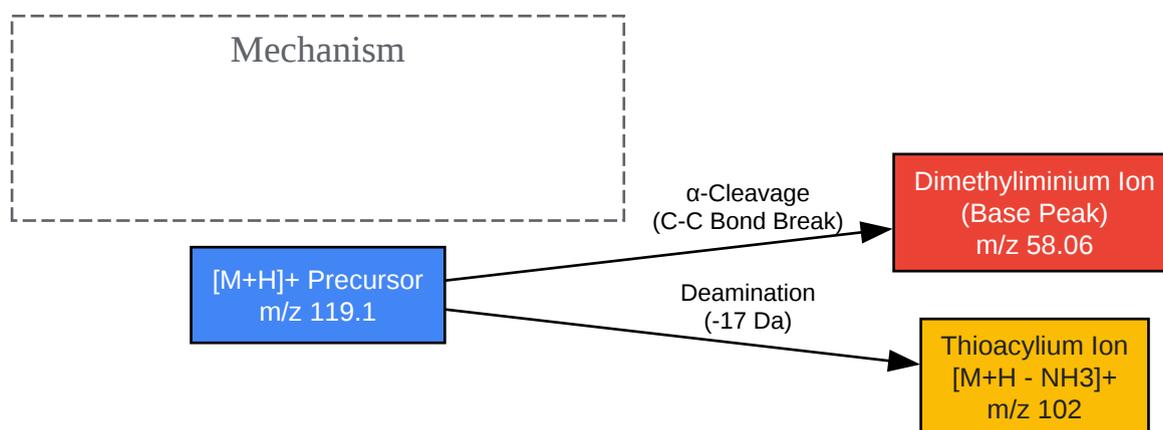
In collision-induced dissociation (CID) or EI, the molecule follows a predictable cleavage pathway driven by the stability of the nitrogen lone pairs.

Key Diagnostic Fragments:

- Base Peak (m/z 58):  
  
-Cleavage adjacent to the amine nitrogen yields the dimethyliminium ion ( ). This is the "fingerprint" of the dimethylaminoethyl moiety.
- Thioamide Cleavage (m/z 60): Cleavage of the  
  
bond can generate the thioacetamide fragment ( ), though the charge retention usually favors the amine.
- Loss of HS (m/z 85): In some conditions, loss of the sulfhydryl radical ( , 33 Da) from the tautomeric thiol form may be observed.

## Fragmentation Logic Diagram

The following diagram illustrates the primary fragmentation pathway expected in MS/MS analysis.



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Caption: Predicted ESI(+) MS/MS fragmentation pathway focusing on the diagnostic m/z 58 iminium ion.

## Infrared Spectroscopy (IR)[7]

IR analysis confirms the functional group environment. The thioamide group is a complex vibrator, often described by "Thioamide Bands I, II, III, and IV" rather than a single C=S stretch.

## Diagnostic Bands (KBr Pellet or ATR)

Functional Group	Mode	Wavenumber ( )	Intensity	Notes
Amine (N-H)	Stretch	3150 – 3350	Medium, Broad	Primary amide Often appears as a doublet (asymmetric/symmetric).
C-H (Alkyl)	Stretch	2770 – 2820	Medium	"Bohlmann bands" specific to N-methyl groups attached to
Thioamide I	Mixed	1390 – 1420	Strong	Combination of stretch and deformation.
Thioamide II	Mixed	1260 – 1300	Strong	Coupled stretch + stretch.
C=S (Thioamide)	Stretch	1100 – 1150	Medium/Strong	The "purest" C=S character band, though still coupled.
Thioamide IV	Def	700 – 800	Medium	N-C=S skeletal deformation.

Application Insight: The absence of a strong Carbonyl band at 1650-1690

is the primary check to ensure the starting material (amide) has been fully thionated.

## Nuclear Magnetic Resonance (NMR)[7][9]

NMR is the definitive tool for purity and salt-form identification.

### Experimental Protocol

- Solvent: DMSO-

is recommended. Chloroform-

(

) may be used for the free base, but the HCl salt requires DMSO or

.

- Concentration: 10-15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual solvent peak (DMSO: 2.50 ppm).

### H NMR Data (DMSO- )

Data assumes the HCl salt form, which is the standard stable solid.

Shift (ppm)	Multiplicity	Integral	Assignment	Structural Insight
9.80 & 9.40	Broad Singlets	1H each		Restricted Rotation: The thioamide protons are non-equivalent due to the C-N double bond character.
3.85	Singlet (or d)	2H		Deshielded by both the cationic nitrogen and the thiocarbonyl group.
2.80	Singlet	6H		Methyl protons on the charged ammonium center (downfield from ~2.2 ppm in free base).
10.0+	Broad	1H		Acidic proton on the tertiary amine (if HCl salt).

Note on Free Base: In

, the

signal will shift upfield to

ppm, and the methylene bridge to

ppm.

## C NMR Data (DMSO- )

Carbon NMR provides a direct look at the backbone skeleton without exchange broadening issues.

Shift (ppm)	Carbon Type	Assignment	Notes
201.5	Quaternary (C=S)	Thioamide C=S	Highly deshielded, diagnostic peak. Far downfield of amides (~170 ppm).
64.2	Secondary ( )		Methylene bridge.
43.5	Primary ( )		Dimethylamino carbons.

## References

- National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 2723949, Thioacetamide (Analogous Class Data). Retrieved from [\[Link\]](#)
- Jagodzinski, T. S. (2003). Thioamides as Useful Synthons in the Synthesis of Heterocycles. Chemical Reviews. (Contextual grounding for synthesis utility).

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## Sources

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